molecular formula C8H6ClNO3 B1439258 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester CAS No. 94111-79-2

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester

Cat. No. B1439258
CAS RN: 94111-79-2
M. Wt: 199.59 g/mol
InChI Key: RUXIOPUJSQHZPA-UHFFFAOYSA-N
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Description

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester is an organic compound with the molecular formula C8H6ClNO3 . It has an average mass of 199.591 Da and a monoisotopic mass of 199.003616 Da . This compound is also known by several other names, including Methyl 6-(chlorocarbonyl)-2-pyridinecarboxylate and 2-Pyridinecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester .


Synthesis Analysis

The synthesis of esters like 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester can be achieved through several methods. One common method is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid . Acid anhydrides can also react with alcohols to produce esters .


Molecular Structure Analysis

The molecular structure of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The structure can be further analyzed using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester include its molecular formula (C8H6ClNO3), average mass (199.591 Da), and monoisotopic mass (199.003616 Da) .

Scientific Research Applications

Synthesis of Antimicrobial Agents

  • Synthesis of Pyridine-Bridged Carboxamide Schiff's Bases : A study by Al-Omar & Amr (2010) focused on synthesizing pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride. These compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid.

Characterization and Synthesis

  • Synthesis of O-Chlorocarbonyl Derivatives : Skiera & Paryzek (2014) described the synthesis of O-chlorocarbonyl derivatives of bile acid methyl esters, characterizing them through spectroscopic methods (Skiera & Paryzek, 2014).

  • Synthesis and Characterization of Pyrazole Derivatives : Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. They employed X-ray diffraction and DFT calculations for structural studies (Shen et al., 2012).

  • Spectroscopic Data of Isomers : Kadir et al. (2019) provided detailed spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, aiding in structural characterization (Kadir et al., 2019).

Antimicrobial Activity

  • Synthesis of Chiral Pyridine Carboxamides : Al-Salahi, Al-Omar & Amr (2010) synthesized chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride, reporting their antimicrobial screening results (Al-Salahi et al., 2010).

  • Synthesis of Pyrimidinone and Oxazinone Derivatives : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating their efficacy in comparison to reference drugs (Hossan et al., 2012).

Catalysis and Chemical Reactions

  • Catalysis of Ester Aminolysis : Yamada, Watanabe & Okamoto (2021) found that 6-halo-2-pyridones, including 6-chloro-2-pyridone, efficiently catalyzed ester aminolysis, applicable in dipeptide synthesis (Yamada et al., 2021).

Photochemical Studies

  • Photo-methylation and -methoxylation Studies : Sugiyama et al. (1981) studied the UV-irradiation of methyl 2-pyridinecarboxylate in methanol, analyzing the methylation and methoxylation pathways (Sugiyama et al., 1981).

Organocatalysis

  • Organocatalyst for Ester Aminolysis : Yamada, Watanabe & Okamoto (2021) demonstrated the use of 6-halo-2-pyridones as efficient organocatalysts for ester aminolysis, highlighting their application in peptide synthesis (Yamada et al., 2021).

properties

IUPAC Name

methyl 6-carbonochloridoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIOPUJSQHZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664852
Record name Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorocarbonyl-2-pyridinecarboxylic acid methyl ester

CAS RN

94111-79-2
Record name Methyl 6-(chlorocarbonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Wei, Z Li, G Lin, M Tang, L Xia - Science in China Series B: Chemistry, 2000 - Springer
Here we report the chemoenzymatic synthesis of Ro 25-8210 (1) and Ro 25-6630 (2) by using microbial reduction of α-chloromethyl ketone 4 mediated with baker’s yeast …
Number of citations: 3 link.springer.com
ZL Wei, ZY Li, GQ Lin - Tetrahedron, 1998 - Elsevier
Reduction of aryl α-halomethyl ketones 5a-d and 7a-h and α-hydroxymethyl ketones 10a-b by Geotrichum sp. 38 affording mostly the anti-Prelog alcohols was reported and the …
Number of citations: 71 www.sciencedirect.com
MK Lindvall, K Rissanen, JML Hakala, AMP Koskinen - Tetrahedron letters, 1999 - Elsevier
… Ketone 4 was synthesized via ortho-lithiation 3 of 3 and coupling with 6-chlorocarbonyl-2-pyridinecarboxylic acid methyl ester. 4 Reduction with NaBI-I4, aqueous acidic hydrolysis of …
Number of citations: 11 www.sciencedirect.com

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